molecular formula C19H22N2O5S B11687171 4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid

4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid

Cat. No.: B11687171
M. Wt: 390.5 g/mol
InChI Key: LUSKCPVJZUZAPV-UHFFFAOYSA-N
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Description

4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid is an organic compound with the molecular formula C19H21N2O5S. It belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Preparation Methods

The synthesis of 4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid typically involves the reaction of 3-(diethylsulfamoyl)-4-methylbenzoic acid with 4-aminobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid can be compared with other similar compounds such as:

  • 3-[(diethylsulfamoyl)amino]-4-methylbenzoic acid
  • 2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid

InChI

InChI=1S/C19H22N2O5S/c1-4-21(5-2)27(25,26)17-12-15(7-6-13(17)3)18(22)20-16-10-8-14(9-11-16)19(23)24/h6-12H,4-5H2,1-3H3,(H,20,22)(H,23,24)

InChI Key

LUSKCPVJZUZAPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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